

# Application Note: HPLC-Based Quantification of Lambda-cyhalothrin in Commercial Formulations

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## Compound of Interest

Compound Name: Cyhalothrin

Cat. No.: B162358

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of lambda-**cyhalothrin** in various formulations using High-Performance Liquid Chromatography (HPLC). This method is demonstrated to be simple, reliable, and practical for routine analysis.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Lambda-**cyhalothrin** is a potent pyrethroid insecticide widely used in agriculture.[\[1\]](#)[\[2\]](#) Accurate quantification of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for this purpose, providing good linearity and precision.[\[4\]](#) This method is particularly advantageous over Gas Chromatography (GC) as it avoids the potential for isomerization of lambda-**cyhalothrin** during analysis.[\[4\]](#)

## Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the sample and standard preparation, as well as the HPLC analysis.

## Materials and Reagents

- Lambda-**cyhalothrin** reference standard (analytical grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or deionized)
- Methanol (HPLC grade)
- Dichloromethane
- Acetone
- Glacial Acetic Acid
- Dicyclohexyl phthalate (internal standard)
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- Syringes
- 0.45 µm syringe filters

## Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[\[1\]](#)[\[2\]](#)
- C18 analytical column (e.g., Agilent C18, Phenomenex C18).[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Ultrasonic bath
- Analytical balance

## Preparation of Standard Solutions

- Stock Standard Solution (0.1%): Accurately weigh a certified reference material (CRM) of lambda-**cyhalothrin** to prepare a 0.05% concentration and transfer it into a 50 mL volumetric flask.<sup>[1]</sup> Add approximately 20 mL of the mobile phase (e.g., acetonitrile/water 85:15 v/v), and sonicate for 10 minutes in an ultrasonic bath.<sup>[1]</sup> Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.<sup>[1]</sup> Mix thoroughly.<sup>[1]</sup>
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.0025% to 0.0500%.<sup>[1]</sup> A suggested concentration range is 0.0025%, 0.0075%, 0.0125%, 0.0250%, and 0.0500%.<sup>[1]</sup>
- Filter a portion of each working standard solution through a 0.45 µm syringe filter into an autosampler vial before injection.<sup>[1]</sup>

## Preparation of Sample Solutions

- For Emulsifiable Concentrate (EC) Formulations: Accurately weigh a quantity of the EC formulation equivalent to a 0.05% concentration of lambda-**cyhalothrin** and transfer it into a 50 mL volumetric flask.<sup>[1]</sup>
- Add 20 mL of the mobile phase and sonicate for 10 minutes.<sup>[1]</sup>
- After sonication, bring the flask to room temperature and make up the volume to the mark with the mobile phase.<sup>[1]</sup>
- Thoroughly mix the solution.<sup>[1]</sup>
- Filter a portion of the sample solution through a 0.45 µm filter into an autosampler vial for HPLC analysis.<sup>[1]</sup>

## HPLC Operating Conditions

The following table summarizes the typical HPLC conditions for the analysis of lambda-**cyhalothrin**.

Parameter	Condition 1	Condition 2	Condition 3
Column	C18	C18 (SB-C18)	C18 (Phenomenex)
Mobile Phase	Acetonitrile:Water (85:15 v/v)[1][2]	Acetonitrile:Water (80:20 v/v)[6]	Methanol:Water (75:25 v/v)[5]
Flow Rate	1.0 mL/min[1]	1.25 mL/min[6]	1.0 mL/min[5]
Injection Volume	20 µL[1]	Not Specified	20 µL[5]
Column Temperature	28°C[1]	Not Specified	60°C[5]
Detection Wavelength	235 nm[1]	230 nm[6]	254 nm[5]
Run Time	10 minutes[1]	Not Specified	Not Specified

## Data Presentation

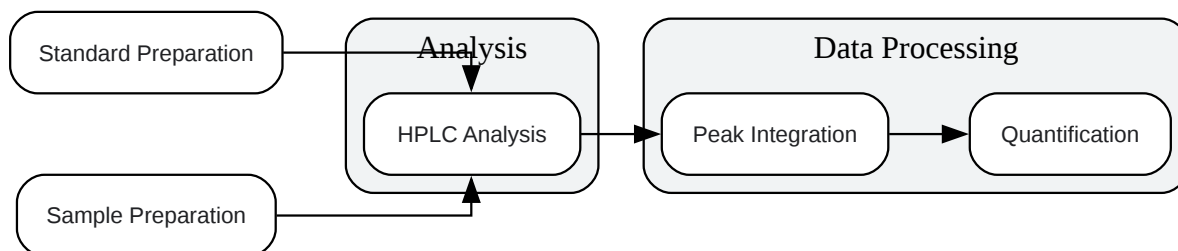
The following tables summarize the quantitative data from method validation studies.

**Table 1: Method Validation Parameters**

Parameter	Result	Reference
Linearity ( $R^2$ )	> 0.999[4]	[4]
Accuracy	99.25%[1][2]	[1][2]
Precision (Repeatability %RSD)	0.379%[1][2]	[1][2]
Precision (Reproducibility %RSD)	0.30%[1][2]	[1][2]
Recovery	102.7%[1][2]	[1][2]
Limit of Detection (LOD)	0.002%[1][2]	[1][2]
Limit of Quantification (LOQ)	0.01%[1][2]	[1][2]
Uncertainty	0.016% w/w (at 5% probability) [1][2][3]	[1][2][3]

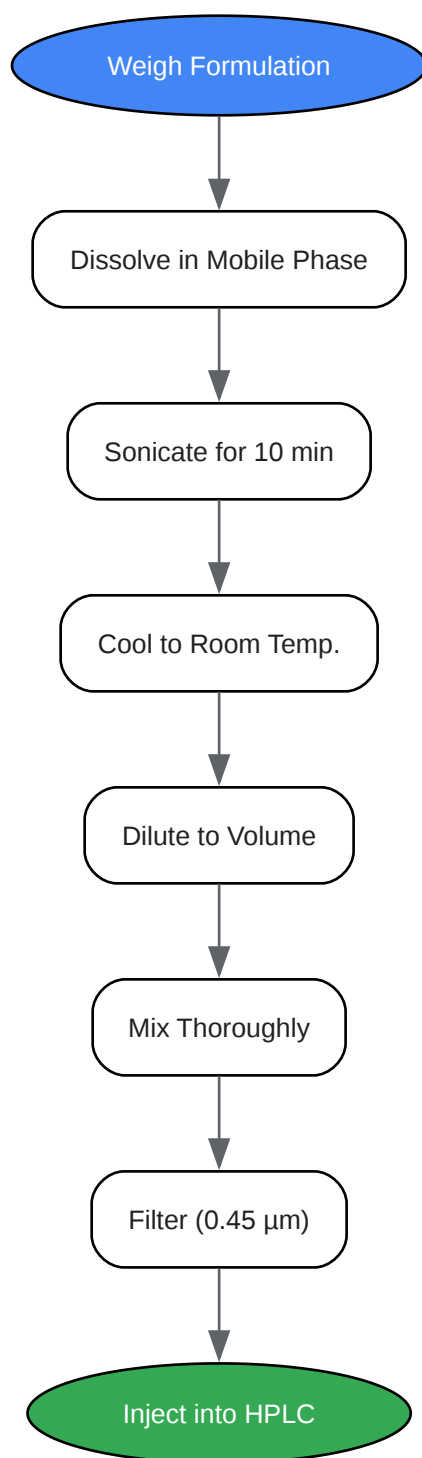
## Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in this analytical method.



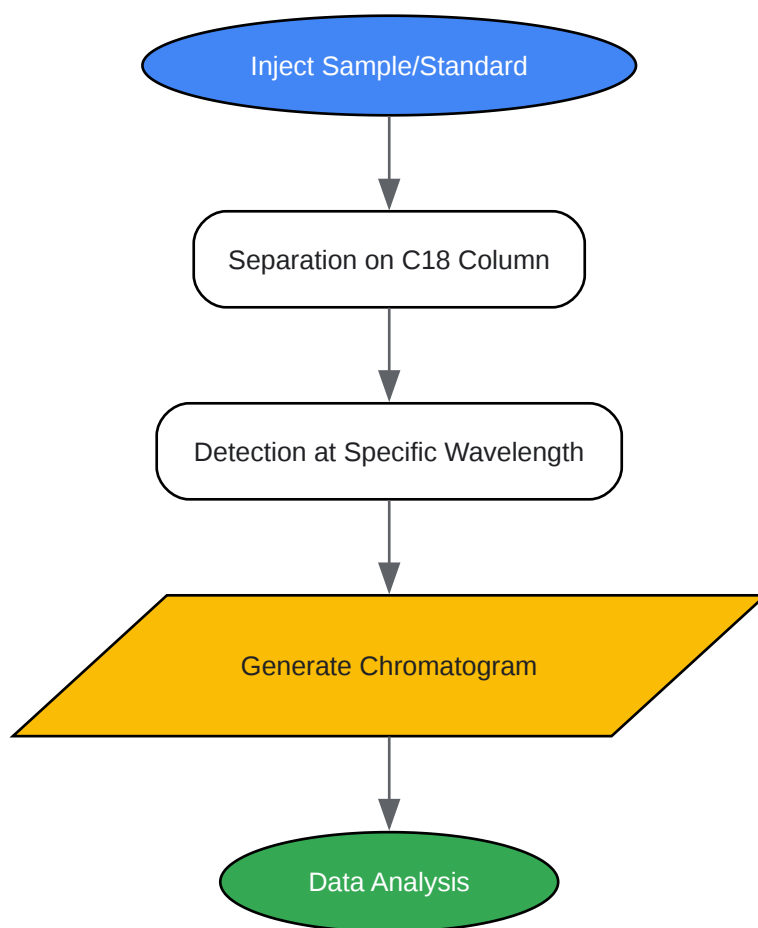
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Caption: Overall experimental workflow from preparation to quantification.



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Caption: Detailed workflow for sample preparation.



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Caption: Logical flow of the HPLC analysis process.

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